molecular formula C12H20N4O B2585055 5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1893787-61-5

5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B2585055
CAS No.: 1893787-61-5
M. Wt: 236.319
InChI Key: JTGCHQLUBWRHPZ-UHFFFAOYSA-N
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Description

5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(piperidine-1-carbonyl)-1-(methyl)-1H-pyrazol-4-amine
  • 5-(piperidine-1-carbonyl)-1-(ethyl)-1H-pyrazol-4-amine

Uniqueness

5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine, also known by its CAS number 1893787-61-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a piperidine moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and potential mechanisms of action.

The molecular formula for this compound is C₁₂H₂₀N₄O, with a molecular weight of 236.31 g/mol. Its structural characteristics contribute to its biological activity, particularly in the context of drug design and medicinal chemistry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro tests have shown that certain pyrazole derivatives exhibit significant antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
5a0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis
10Not reportedEscherichia coli
This compound TBD TBD

Note: MIC values indicate the minimum inhibitory concentration required to inhibit growth.

In particular, the study highlighted that derivatives like compound 7b showed excellent inhibition zones against tested pathogens, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were investigated against several cancer cell lines. The compound demonstrated promising antiproliferative activity, particularly in human colon cancer cells (HCT116) and breast cancer cells (MCF7).

Case Study: Cytotoxicity Assessment

In a comparative study, the compound was evaluated alongside known anticancer agents using the Sulforhodamine B (SRB) assay. The results indicated that:

  • Cell Line : HCT116
    • IC50 : TBD (to be determined)
    • Mechanism : Induced apoptosis through mitochondrial membrane potential disruption.

The study also reported that treatment with the compound led to significant cell cycle arrest in the G1 phase, promoting apoptosis via upregulation of pro-apoptotic genes such as BAX and downregulation of anti-apoptotic genes like Bcl-2 .

The biological activity of pyrazole derivatives like this compound can be attributed to their interaction with specific molecular targets:

  • Inhibition of PI3K Pathway : Some studies suggest that pyrazole derivatives can act as inhibitors of the PI3K pathway, which is crucial in cancer cell proliferation and survival .
  • Modulation of Apoptotic Pathways : The compound's ability to induce apoptosis suggests it may modulate apoptotic signaling pathways by influencing gene expression related to cell survival and death .

Properties

IUPAC Name

(4-amino-2-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(2)16-11(10(13)8-14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGCHQLUBWRHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)N)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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